![molecular formula C12H11ClN2O B2962338 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 54605-74-2](/img/structure/B2962338.png)
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, or 4-chlorophenyl-3,5-dimethylpyrazole-4-carbaldehyde, is a heterocyclic aldehyde that is used in the synthesis of various compounds, including drugs, pesticides, and dyes. It is a colorless crystalline solid with a molecular weight of 206.58 g/mol, a melting point of 90-92 °C, and a boiling point of 310-312 °C. 4-chlorophenyl-3,5-dimethylpyrazole-4-carbaldehyde is a versatile compound that has a wide range of applications in the pharmaceutical and agricultural industries.
Scientific Research Applications
Synthesis and Derivative Formation
Formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles : The formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, including 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, has been achieved through the Vilsmeier-Haack reaction. This method is a significant process in the synthesis of 4-formyl derivatives (Attaryan et al., 2006).
Rapid Synthesis of Highly Functionalized Novel Symmetric 1,4-Dihydropyridines : A series of novel symmetric 1,4-dihydropyridines, bearing a pyrazole moiety, were synthesized using a variation of the classical Hantzsch synthesis. This involved the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-amino crotononitrile (Thakrar et al., 2012).
Synthesis of 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives : Novel 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives were synthesized by condensing 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone through Knoevenagel/Michael/aldol reactions (Hote & Lokhande, 2014).
Synthesis of Novel 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-2-alkyloxy-6-substituted Pyridine-3-carbonitriles : New compounds with pyrenyl-pyrazole functions were synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with methyl aryl ketones (Khalifa et al., 2017).
Chemical Properties and Reactions
Vilsmeier-Haack Reaction and X-Ray Structure Determination : The Vilsmeier-Haack reaction was employed in the synthesis of various pyrazole compounds, including those with fluorophenyl and chlorophenyl substituents. The structures of these compounds were determined using X-ray crystal structure analysis (Loh et al., 2013).
Antimicrobial and Anticancer Properties of Novel Pyrazole Derivatives : Novel pyrazole derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their antimicrobial and anticancer activities, demonstrating significant potential in these areas (Hafez et al., 2016).
Synthesis and Evaluation of Antioxidant and Anti-inflammatory Activity : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study revealed significant biological activities, suggesting potential therapeutic applications (Sudha et al., 2021).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to their antileishmanial and antimalarial activities . For instance, one of the compounds displayed superior antipromastigote activity that was significantly more active than the standard drugs .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways leading to their observed pharmacological effects .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
It’s known that pyrazole derivatives can have significant antileishmanial and antimalarial effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and light exposure .
properties
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXADITRBANJNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.